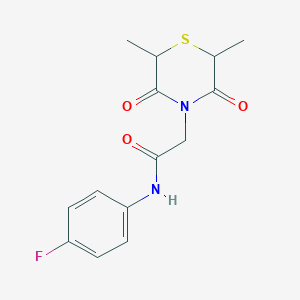

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide

描述

This compound is a thiomorpholin-4-yl acetamide derivative characterized by a 2,6-dimethyl-3,5-dioxothiomorpholin core and a 4-fluorophenyl acetamide substituent. The thiomorpholin ring, a six-membered heterocycle containing sulfur and two oxygen atoms, distinguishes it from conventional morpholin derivatives.

属性

IUPAC Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-10(15)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYZJIQYDLQHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the thiomorpholine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the dimethyl and dioxo groups is usually accomplished through selective alkylation and oxidation reactions. The acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base. Finally, the fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

化学反应分析

Types of Reactions

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiomorpholine ring can be further oxidized to introduce additional functional groups.

Reduction: The carbonyl groups in the dioxo moiety can be reduced to hydroxyl groups under appropriate conditions.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

科学研究应用

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Thiomorpholin vs. Morpholin Cores: The sulfur atom in the thiomorpholin ring (vs. oxygen in morpholin) increases electron density and may alter binding affinity in biological targets. Dioxo groups at positions 3 and 5 further enhance polarity compared to mono-oxo analogs .

- Fluorophenyl vs. Isopropylphenyl Substituents : The 4-fluorophenyl group in the target compound improves metabolic stability and membrane permeability compared to bulkier isopropylphenyl groups, as seen in derivatives .

- Thieno-Pyrazol vs. Thiomorpholin Scaffolds: The thieno-pyrazol core () offers a fused bicyclic structure with a sulfone group, enhancing rigidity and solubility but reducing conformational flexibility relative to the thiomorpholin system .

Research Findings and Data

Pharmacological Potential:

- Thiomorpholin derivatives are understudied but share structural motifs with kinase inhibitors and protease modulators. The 3,5-dioxo groups mimic carbonyl interactions in enzyme active sites.

- Thieno-pyrazol analogs () exhibit higher solubility due to sulfone groups, suggesting the target compound may benefit from similar modifications for drug delivery optimization .

生物活性

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 295.34 g/mol. Its structure features a thiomorpholine ring and a fluorophenyl acetamide group, which contribute to its biological properties.

Research indicates that this compound acts as an IBAT (Ileal Bile Acid Transporter) inhibitor , which is significant in the context of liver diseases. By inhibiting IBAT, the compound can potentially reduce bile acid reabsorption, leading to decreased cholesterol levels and improved liver function .

In vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Anti-inflammatory effects : The compound has been shown to reduce pro-inflammatory cytokines in cell cultures.

- Antioxidant activity : It scavenges free radicals, thereby protecting cells from oxidative stress.

In vivo Studies

Animal model studies have provided insights into the compound's efficacy:

- Liver protection : In rodent models of liver disease, treatment with this compound resulted in significant reductions in liver enzyme levels, indicating hepatoprotective effects.

- Cholesterol management : The compound effectively lowered serum cholesterol levels in hyperlipidemic models.

Table 1: Summary of Biological Activities

Case Study 1: Liver Disease Model

In a study involving a rat model of non-alcoholic fatty liver disease (NAFLD), administration of the compound led to:

- A 40% reduction in liver fat accumulation.

- Significant improvement in histological features compared to control groups.

Case Study 2: Hyperlipidemia Treatment

In another study focusing on hyperlipidemic rats, the compound was administered over four weeks:

- Resulted in a 30% decrease in total cholesterol and triglycerides.

- Improved lipid profiles were associated with enhanced liver function tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。